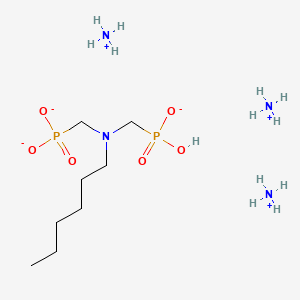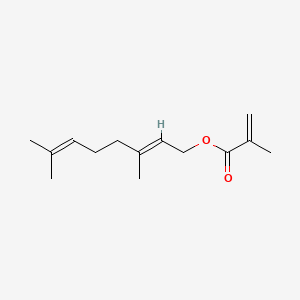
3,7-Dimethylocta-2,6-dienyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-2,6-dienyl methacrylate is an organic compound with the molecular formula C14H22O2. It is a methacrylate ester derived from 3,7-dimethylocta-2,6-dienol and methacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dienyl methacrylate typically involves the esterification of 3,7-dimethylocta-2,6-dienol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,7-dimethylocta-2,6-dienol and methacrylic acid.
Addition Reactions: The double bonds in the compound can participate in addition reactions with reagents like hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Addition Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst, halogens (Br2, Cl2), and other electrophiles.
Major Products Formed
Polymerization: Polymers with methacrylate backbones.
Hydrolysis: 3,7-dimethylocta-2,6-dienol and methacrylic acid.
Addition Reactions: Various addition products depending on the reagent used.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique mechanical and thermal properties.
Materials Science: Incorporated into materials for coatings, adhesives, and sealants due to its excellent adhesion and durability.
Biological Research: Studied for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of high-performance materials for automotive, aerospace, and construction industries.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,6-dienyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group is highly reactive and can participate in radical polymerization, leading to the formation of polymers with desirable properties. The double bonds in the compound also allow for various addition reactions, making it a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethylocta-2,6-dienyl acetate
- 3,7-Dimethylocta-2,6-dienyl chloride
- 3,7-Dimethylocta-2,6-dienyl alcohol
Uniqueness
Compared to its analogs, 3,7-Dimethylocta-2,6-dienyl methacrylate is unique due to its methacrylate ester group, which imparts distinct reactivity and polymerization characteristics. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specialized properties.
Properties
CAS No. |
94070-95-8 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9H,3,6,8,10H2,1-2,4-5H3/b13-9+ |
InChI Key |
DWJIEXRXQKFNAB-UKTHLTGXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C(=C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C(=C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


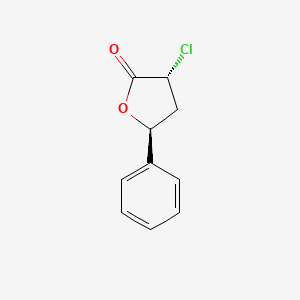
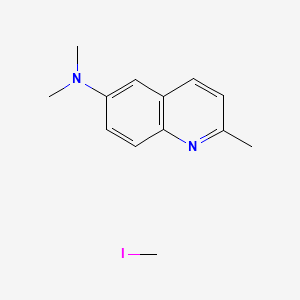
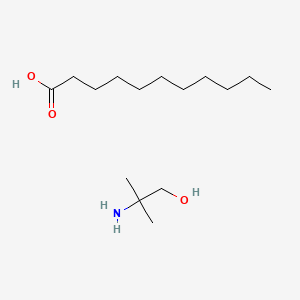
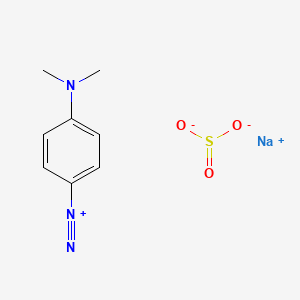

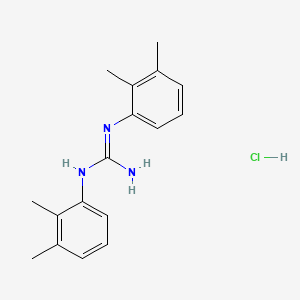

![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)
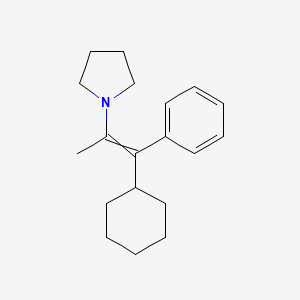
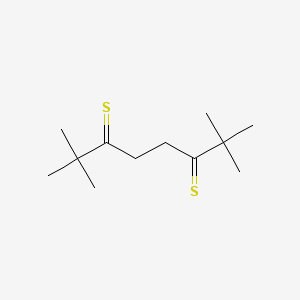
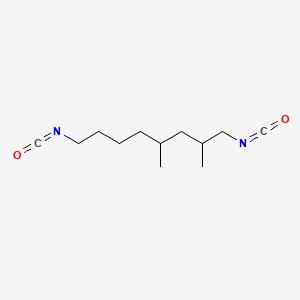
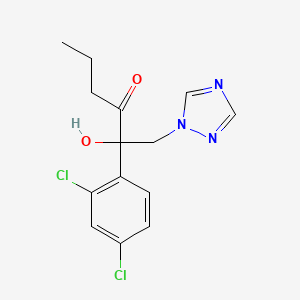
![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)
